molecular formula C22H40O2P2 B1282091 1,3-Bis[(di-tert-butylphosphino)oxy]benzene CAS No. 338800-20-7

1,3-Bis[(di-tert-butylphosphino)oxy]benzene

Cat. No.: B1282091
CAS No.: 338800-20-7
M. Wt: 398.5 g/mol
InChI Key: WSKMTURBCLMNEL-UHFFFAOYSA-N
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Description

1,3-Bis[(di-tert-butylphosphino)oxy]benzene is an organic compound commonly used as a ligand in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. Its structure consists of a benzene ring substituted with two di-tert-butylphosphino groups at the 1 and 3 positions, connected through oxygen atoms.

Mechanism of Action

Target of Action

1,3-Bis[(di-tert-butylphosphino)oxy]benzene, also known as Bis-P, is an organophosphorus compound that primarily targets various metal ions . It is known for its capability to establish enduring coordination complexes with metal ions, such as copper, nickel, and palladium . These metal ions play a crucial role in various biochemical reactions.

Mode of Action

In the realm of organic synthesis, this compound functions as a ligand . It enters into a complex with a metal ion to facilitate the reaction . In catalysis, it operates as a catalyst, augmenting the reaction rate . In coordination chemistry, it establishes steadfast complexes with metal ions, thereby facilitating a wide range of reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways. It is used in a range of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . In catalysis, it serves as a catalyst for ester and amide hydrolysis, as well as nitrile reduction .

Pharmacokinetics

It is known that the compound is a colorless liquid with a low boiling point and is insoluble in water . These properties make it an invaluable solvent for conducting organic reactions .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its intended application. In organic synthesis, it facilitates the reaction by acting as a ligand . In catalysis, it augments the reaction rate . In coordination chemistry, it facilitates a wide range of reactions by establishing steadfast complexes with metal ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be moisture sensitive . Therefore, it should be stored in a cool and dark place, under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(di-tert-butylphosphino)oxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with di-tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:

1,3-dihydroxybenzene+2(di-tert-butylphosphine)This compound\text{1,3-dihydroxybenzene} + 2 \text{(di-tert-butylphosphine)} \rightarrow \text{this compound} 1,3-dihydroxybenzene+2(di-tert-butylphosphine)→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(di-tert-butylphosphino)oxy]benzene undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

    Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkylating agents are used.

    Coordination: Transition metals like palladium, platinum, and nickel are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the reagents used.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

1,3-Bis[(di-tert-butylphosphino)oxy]benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[(di-tert-butylphosphino)oxy]benzene
  • 1,3-Bis[(diphenylphosphino)oxy]benzene
  • 1,2-Bis[(diphenylphosphino)oxy]benzene

Uniqueness

1,3-Bis[(di-tert-butylphosphino)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .

Properties

IUPAC Name

ditert-butyl-(3-ditert-butylphosphanyloxyphenoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2P2/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12/h13-16H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMTURBCLMNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)OC1=CC(=CC=C1)OP(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128277
Record name 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338800-20-7
Record name 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338800-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[(di-tert-butylphosphino)oxy]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the POCOP ligand interact with iridium, and how does this influence catalytic activity?

A: The POCOP ligand binds to iridium(III) centers forming stable complexes, often with a square planar geometry around the metal. [, ] This strong binding arises from the phosphine groups acting as strong σ-donors and the oxygen atoms acting as weak π-donors. The resulting iridium-POCOP complexes are often coordinatively unsaturated, possessing a vacant site that can readily activate small molecules like H2 and CO. [] This coordinative unsaturation is crucial for their catalytic activity in hydrogenation reactions. []

Q2: Can you compare the reactivity of silica-grafted iridium-POCOP complexes to their homogeneous counterparts?

A: Research shows that silica-grafted iridium-POCOP complexes, synthesized by reacting [IrH2(POCOP)] with mesoporous silica (SBA-15), demonstrate different reactivity compared to their homogeneous analogue, [IrH2(POCOP)]. [] While both can catalyze alkene hydrogenation, the heterogeneous catalyst (silica-grafted) exhibits higher activity for terminal alkenes like 1-decene and cyclohexene. [] In contrast, the homogeneous catalyst displays higher activity for substrates like styrene. [] This difference in reactivity suggests distinct active species and mechanisms are at play in heterogeneous vs. homogeneous catalysis.

Q3: How do computational studies contribute to understanding the behavior of silyl ligands in iridium-POCOP complexes?

A: Computational methods like interaction energy calculations and ETS-NOCV analysis provide valuable insights into the behavior of silyl ligands within iridium-POCOP complexes. [] These studies help determine the "intrinsic silylicity" of a silyl group (SiR3), which reflects its tendency to behave as a Z-type ligand (formally donating two electrons) or as a "silylium" ion (formally donating one electron). [] This information is crucial for understanding the reactivity and stability of these complexes, ultimately aiding in the design of more efficient catalysts.

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